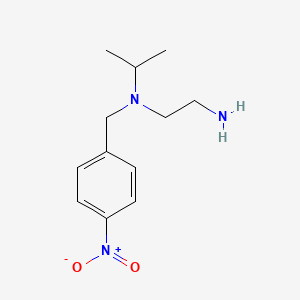

N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13468629

Molecular Formula: C12H19N3O2

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3O2 |

|---|---|

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | N'-[(4-nitrophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |

| Standard InChI | InChI=1S/C12H19N3O2/c1-10(2)14(8-7-13)9-11-3-5-12(6-4-11)15(16)17/h3-6,10H,7-9,13H2,1-2H3 |

| Standard InChI Key | BIYUUFNOSAHZEH-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCN)CC1=CC=C(C=C1)[N+](=O)[O-] |

| Canonical SMILES | CC(C)N(CCN)CC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine is a complex organic compound with a molecular formula of C12H19N3O2 and a molecular weight of approximately 237.30 g/mol, similar to its analogs . This compound is of interest in various fields of research due to its unique structural features, which include an isopropyl group, a nitrobenzyl group, and two amine functional groups. These components contribute to its chemical and biological properties, making it a valuable compound for scientific investigation.

Synthesis Methods

The synthesis of N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine typically involves a nucleophilic substitution reaction. This process involves reacting isopropylamine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The resulting mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired compound.

Biological Activity and Applications

The biological activity of N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine is attributed to its ability to interact with cellular components. The nitro group can undergo reduction, forming reactive intermediates that may interact with proteins, nucleic acids, or other cellular molecules, potentially influencing signaling pathways or inducing therapeutic effects .

Comparison with Similar Compounds

N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine can be compared with other similar compounds such as N1-Cyclopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine and N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine. The position of the nitro group (para vs. meta) affects the compound's chemical and biological behavior, while the cyclopropyl or isopropyl group influences its stability and reactivity .

Research Findings and Future Directions

Research on N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine is ongoing, with a focus on its potential applications in medicinal chemistry. The compound's unique structural features make it a candidate for further investigation into its biological activities and potential therapeutic uses. Future studies may explore its interactions with specific molecular targets and its effects on cellular signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume